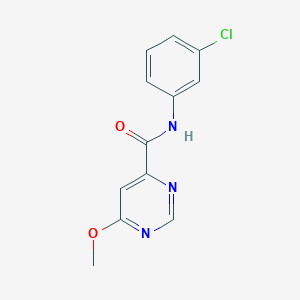N-(3-chlorophenyl)-6-methoxypyrimidine-4-carboxamide
CAS No.: 2034256-29-4
Cat. No.: VC7774861
Molecular Formula: C12H10ClN3O2
Molecular Weight: 263.68
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034256-29-4 |
|---|---|
| Molecular Formula | C12H10ClN3O2 |
| Molecular Weight | 263.68 |
| IUPAC Name | N-(3-chlorophenyl)-6-methoxypyrimidine-4-carboxamide |
| Standard InChI | InChI=1S/C12H10ClN3O2/c1-18-11-6-10(14-7-15-11)12(17)16-9-4-2-3-8(13)5-9/h2-7H,1H3,(H,16,17) |
| Standard InChI Key | JHLAHUOQUZSSID-UHFFFAOYSA-N |
| SMILES | COC1=NC=NC(=C1)C(=O)NC2=CC(=CC=C2)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
N-(3-Chlorophenyl)-6-methoxypyrimidine-4-carboxamide belongs to the pyrimidine-4-carboxamide class, distinguished by its substitution pattern:
| Property | Value |
|---|---|
| IUPAC Name | N-(3-chlorophenyl)-6-methoxypyrimidine-4-carboxamide |
| Molecular Formula | C₁₂H₁₀ClN₃O₂ |
| Molecular Weight | 263.68 g/mol |
| SMILES | COC1=NC=NC(=C1)C(=O)NC2=CC(=CC=C2)Cl |
| InChI Key | JHLAHUOQUZSSID-UHFFFAOYSA-N |
| CAS Registry | 2034256-29-4 |
The methoxy group at position 6 enhances electron density in the pyrimidine ring, while the 3-chlorophenyl carboxamide moiety contributes to hydrophobic interactions with biological targets .
Synthesis and Structural Optimization
Synthetic Pathways
The compound is synthesized via a multi-step protocol:
-
Core Formation: Condensation of ethyl 6-methoxypyrimidine-4-carboxylate with 3-chloroaniline using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
-
Amide Bond Formation: Reaction occurs in dichloromethane (DCM) under reflux, yielding the carboxamide after purification via column chromatography.
-
Modifications: Substituents at R₃ (e.g., morpholine, hydroxypyrrolidine) are introduced to modulate bioactivity, though the methoxy group in this derivative remains unaltered .
Biological Activity and Mechanisms
Enzyme Inhibition
The pyrimidine core binds to NAPE-PLD, a key enzyme in lipid mediator biosynthesis :
-
IC₅₀: Structural analogs exhibit IC₅₀ values of 72–100 nM against NAPE-PLD .
-
SAR Insights: Replacement of the methoxy group with hydroxypyrrolidine boosts potency 10-fold, suggesting steric and electronic factors critical for inhibition .
Pharmacokinetic and ADMET Profiles
Absorption and Distribution
-
LogP: Calculated cLogP of 2.1 indicates moderate lipophilicity, favoring blood-brain barrier penetration .
-
Solubility: Aqueous solubility <1 mg/mL necessitates prodrug strategies for oral administration.
Metabolism and Toxicity
-
CYP450 Interactions: Predominant metabolism via CYP3A4, generating inactive hydroxylated metabolites .
-
hERG Inhibition: Low risk (IC₅₀ >10 µM), suggesting minimal cardiotoxicity compared to earlier SHP2 inhibitors.
Comparative Analysis with Structural Analogs
N-[(4-Chlorophenyl)methyl]-6-Methoxypyrimidine-4-Carboxamide
This analog (CAS 2034247-57-7) replaces the 3-chlorophenyl group with a 4-chlorobenzyl moiety:
-
Molecular Weight: 277.71 g/mol vs. 263.68 g/mol for the parent compound.
-
Bioactivity: 2-fold higher SHP2 inhibition (IC₅₀ = 35 nM) due to enhanced hydrophobic interactions.
Thiophene Carboxamide Derivatives
-
Polar Surface Area (PSA): Biomimetic to Combretastatin A-4 (PSA ≈ 80 Ų), enabling tubulin binding .
-
Potency: Compound 2b (IC₅₀ = 5.46 µM) outperforms pyrimidine derivatives in Hep3B cytotoxicity .
Future Research Directions
Target Validation
-
In Vivo Studies: Evaluate pharmacokinetics in murine models to assess brain penetration and NAPE-PLD inhibition .
-
Proteomic Profiling: Identify off-target effects using affinity-based pull-down assays.
Structural Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume